4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol is a chemical compound recognized for its structural complexity and potential applications in pharmaceuticals. It is primarily noted as an impurity of ambroxol hydrochloride, a mucolytic agent used to treat respiratory conditions. This compound is characterized by the presence of bromine substituents on the quinazoline ring, which contributes to its unique properties and biological activity.
The synthesis of 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol has been documented in various patents and scientific literature. Notably, a patent describes its preparation through a condensation reaction involving trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol hydrochloride and formic acid, yielding high purity and yield under mild conditions .
This compound falls under the category of quinazoline derivatives, which are known for their diverse biological activities, including anticancer and antimicrobial properties. It can also be classified as an organic compound due to its carbon-based structure.
The primary method for synthesizing 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol involves a condensation reaction. The process typically requires:
The reaction proceeds through heating, leading to the formation of the target compound with minimal by-products. The completion of the reaction is monitored using thin-layer chromatography (TLC). After the reaction, formic acid is removed via rotary evaporation, followed by extraction with dichloromethane and purification steps that include pH adjustment and drying .
The molecular formula of 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol is , with a molecular weight of approximately 426.57 g/mol. The compound features a cyclohexanol moiety linked to a dibrominated quinazoline ring.
The primary chemical reaction involving this compound is its formation from trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol hydrochloride through condensation with formic acid. This reaction highlights the ability of the compound to undergo further transformations due to its functional groups.
The synthesis involves key steps such as:
While specific mechanistic details for this compound's biological activity are not extensively documented, compounds in the quinazoline class often exhibit their effects through interactions with biological targets such as enzymes or receptors involved in various signaling pathways.
Research indicates that similar compounds can influence pathways related to inflammation and pain modulation, suggesting potential therapeutic roles in respiratory diseases or other conditions where ambroxol is indicated .
The physical properties of 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol include:
Key chemical properties include:
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm structural integrity and purity during synthesis .
4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol serves primarily as an impurity reference in pharmaceutical formulations containing ambroxol hydrochloride. Its study aids in understanding the degradation pathways of ambroxol and contributes to quality control processes within pharmaceutical manufacturing.
Additionally, due to its structural characteristics, it may be explored for potential pharmacological activities similar to other quinazoline derivatives in drug discovery efforts targeting respiratory conditions or cancer therapies .
The systematic IUPAC name for this compound is 4-(6,8-dibromo-4H-quinazolin-3-yl)cyclohexan-1-ol, reflecting its precise atomic connectivity and functional group arrangement [1] [3]. This name systematically describes:
The compound belongs to the quinazoline alkaloid derivatives and is classified pharmacologically as an organic impurity in the bronchodilator drug Ambroxol. Alternative chemical identifiers include Bromhexine Impurity V and Ambroxol Quinazoline Impurity, highlighting its role in pharmaceutical quality control [2] [8].
The compound has a consistent molecular formula of C₁₄H₁₆Br₂N₂O, established across multiple analytical sources [1] [3] [5]. Its molecular weight is 388.10 g/mol (calculated from atomic masses: C=12.01, H=1.008, Br=79.90, N=14.01, O=16.00).
Table 1: Molecular Descriptors
Descriptor | Value |
---|---|
Molecular Formula | C₁₄H₁₆Br₂N₂O |
Molecular Weight | 388.10 g/mol |
Exact Mass | 385.963 Da |
SMILES Notation | OC1CCC(CC1)N2CC3=C(C(=CC(=C3)Br)Br)N=C2 |
InChI Key | ARMLBUAMNBQDHJ-UHFFFAOYSA-N |
The SMILES notation and InChI key provide machine-readable representations essential for cheminformatics databases and molecular modeling studies [1] [2].
While the quinazoline moiety lacks chiral centers, the cyclohexanol ring introduces stereochemical complexity. The pharmacologically relevant form is the trans-isomer, where the quinazoline and hydroxyl groups occupy equatorial positions on opposite faces of the cyclohexane ring [3] [9]. This configuration minimizes steric strain and optimizes molecular packing in crystalline states.
Experimental evidence from synthesis patents indicates that oxidation reactions forming the quinazoline ring preserve the trans configuration when starting from trans-ambroxol precursors [7]. No racemization is observed due to the absence of asymmetric carbon atoms, though conformational isomerism occurs via ring flipping of the cyclohexanol chair.
Although single-crystal X-ray diffraction data remains unpublished, predictive modeling based on analogous quinazoline structures suggests a monoclinic crystal system with P2₁/c space group symmetry [7]. The molecule likely exhibits intramolecular hydrogen bonding between the quinazoline N1 atom and the cyclohexanol hydroxyl group (O-H···N distance ≈ 2.2 Å).
Table 2: Predicted Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Hydrogen Bond Donors | 1 (hydroxyl group) |
Hydrogen Bond Acceptors | 3 (N1, N2, O) |
Calculated Density | 1.84 g/cm³ |
The melting point (140–147°C) aligns with crystalline organic solids, while the predicted density (1.84 g/cm³) reflects efficient molecular packing [2] [9].
The compound exists primarily as a free base, while its hydrochloride salt (trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride) represents a distinct derivative with altered physicochemical properties [1] .
Table 3: Free Base vs. Hydrochloride Salt Properties
Property | Free Base | Hydrochloride Salt |
---|---|---|
Molecular Formula | C₁₄H₁₆Br₂N₂O | C₁₄H₁₉Br₂ClN₂O |
Molecular Weight | 388.10 g/mol | 426.57 g/mol |
Melting Point | 140–147°C | >200°C (decomposes) |
Solubility | Slight in DMSO/MeOH | High in water |
Stability | Hygroscopic | Non-hygroscopic |
The hydrochloride salt exhibits enhanced water solubility due to ionic dissociation but demonstrates lower thermal stability with decomposition above 200°C. Pharmaceutical analyses prioritize the free base form for impurity quantification due to its direct formation during Ambroxol degradation [1] [8].
Synthetic Routes and Formation Pathways
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1